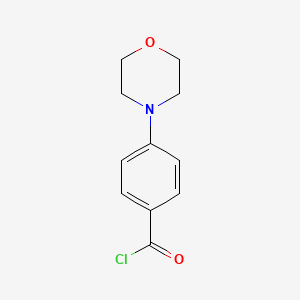

Benzoyl chloride, 4-(4-morpholinyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzoyl chloride, 4-(4-morpholinyl)-: is an organic compound that features a benzoyl chloride moiety attached to a morpholine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Schotten-Baumann Reaction: This method involves the reaction of benzoyl chloride with morpholine in the presence of an aqueous alkaline solution. The reaction typically proceeds at room temperature with vigorous stirring to ensure complete conversion.

Direct Chlorination: Another method involves the direct chlorination of 4-(4-morpholinyl)benzaldehyde using thionyl chloride or phosphorus pentachloride. This reaction is usually carried out under reflux conditions to achieve high yields.

Industrial Production Methods: Industrial production of benzoyl chloride, 4-(4-morpholinyl)- often employs the Schotten-Baumann reaction due to its simplicity and efficiency. The reaction is typically conducted in large reactors with continuous stirring and temperature control to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: Benzoyl chloride, 4-(4-morpholinyl)- undergoes nucleophilic substitution reactions with various nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: In the presence of water, this compound hydrolyzes to form benzoic acid and morpholine.

Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines and alcohols, typically in the presence of a base such as sodium hydroxide or pyridine.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous acid.

Friedel-Crafts Acylation: Catalysts such as aluminum chloride or ferric chloride are used under anhydrous conditions.

Major Products:

Amides and Esters: Formed from nucleophilic substitution reactions.

Benzoic Acid and Morpholine: Products of hydrolysis.

Ketones: Resulting from Friedel-Crafts acylation.

Aplicaciones Científicas De Investigación

Pharmaceutical Industry

Benzoyl chloride, 4-(4-morpholinyl)- serves as an important intermediate in synthesizing various pharmaceutical compounds. Its derivatives are often investigated for their potential pharmacological properties, including:

- Antimicrobial Activity : Several studies have shown that compounds containing the morpholine moiety exhibit significant antimicrobial effects against various pathogens.

- Anti-inflammatory Properties : Research indicates that benzoyl chloride derivatives may reduce inflammation in specific biological contexts.

Organic Synthesis

The compound is widely employed in organic synthesis as a reagent for acylation reactions. It is utilized to produce:

- Dyes and Pigments : The compound's reactivity allows it to be used in synthesizing various colorants.

- Resins and Polymers : Its utility extends to the production of specialty resins used in coatings and adhesives.

The biological activity of benzoyl chloride, 4-(4-morpholinyl)- has been explored in various studies. Notably:

- Binding Affinity Studies : Research has focused on its interaction with biological targets, revealing insights into its mechanism of action.

- Toxicological Assessments : Evaluations have indicated potential toxic effects at certain concentrations, necessitating careful handling in laboratory settings.

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial properties of various benzoyl chloride derivatives, including benzoyl chloride, 4-(4-morpholinyl)-. Results indicated significant activity against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.

-

Inflammation Reduction Experiment :

- In vivo studies demonstrated that derivatives of benzoyl chloride could effectively reduce inflammation markers in animal models, supporting their use in anti-inflammatory drug development.

Mecanismo De Acción

The primary mechanism of action for benzoyl chloride, 4-(4-morpholinyl)- involves its reactivity as an acylating agent. The compound’s acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by various nucleophiles such as amines, alcohols, and water. This reactivity underlies its utility in forming amides, esters, and other derivatives.

Comparación Con Compuestos Similares

Benzoyl Chloride: The parent compound, which lacks the morpholine ring.

4-(4-Morpholinyl)benzaldehyde: A precursor in the synthesis of benzoyl chloride, 4-(4-morpholinyl)-.

Morpholine: The amine component that reacts with benzoyl chloride to form the target compound.

Uniqueness: Benzoyl chloride, 4-(4-morpholinyl)- is unique due to the presence of both the benzoyl chloride and morpholine moieties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its parent compounds. Additionally, the morpholine ring imparts specific steric and electronic properties that can influence the reactivity and selectivity of the compound in various applications.

Actividad Biológica

Benzoyl chloride, 4-(4-morpholinyl)- is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

Chemical Formula: C11H12ClN\O

Molecular Weight: Approximately 211.67 g/mol

The compound features a benzoyl group linked to a morpholine, which is known for its diverse applications in medicinal chemistry. The morpholine ring enhances the compound's solubility and reactivity, making it a candidate for various biological evaluations.

Synthesis

The synthesis of benzoyl chloride, 4-(4-morpholinyl)- typically involves the reaction of benzoyl chloride with morpholine under controlled conditions. The general reaction can be represented as follows:

This reaction can be performed in solvents such as dichloromethane or tetrahydrofuran to facilitate the interaction between the reactants.

Antimicrobial Activity

Research indicates that benzoyl chloride derivatives exhibit antimicrobial properties. A study demonstrated that compounds similar to benzoyl chloride, 4-(4-morpholinyl)- showed significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Cytotoxicity and Anticancer Potential

In vitro studies have shown that benzoyl chloride derivatives can induce cytotoxic effects on cancer cell lines. For instance, compounds with similar structures have been tested against breast cancer cells (MCF-7) and exhibited dose-dependent cytotoxicity. The IC50 values reported suggest that these compounds can effectively inhibit cell proliferation by inducing apoptosis .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Benzoyl Chloride Derivative | MCF-7 | 225 | Induces apoptosis |

| Similar Compound | MCF-7 | 150 | Inhibits cell cycle |

Genotoxicity Studies

Genotoxicity assessments have revealed mixed results for benzoyl chloride. While some studies indicate no significant mutagenic potential in bacterial assays (e.g., Salmonella/microsome tests), others have reported weak carcinogenic potential based on skin tumor induction in murine models .

Study on Skin Carcinogenicity

A notable study involved administering benzoyl chloride to female mice to evaluate its carcinogenic potential. The results showed a small incidence of skin tumors (squamous cell carcinomas and papillomas) in treated groups compared to controls. However, the overall incidence was not statistically significant, suggesting limited carcinogenic risk under specific exposure conditions .

Inhalation Toxicity Assessment

Inhalation studies have also been conducted to assess the long-term effects of benzoyl chloride exposure. Mice exposed to vaporized benzoyl chloride exhibited respiratory issues and inflammatory responses, indicating potential risks associated with inhalation exposure .

Propiedades

IUPAC Name |

4-morpholin-4-ylbenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-11(14)9-1-3-10(4-2-9)13-5-7-15-8-6-13/h1-4H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRFXSATEZBGOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.